The compound is classified under indazoles, specifically as a substituted indazole derivative. Its IUPAC name is 5-ethynyl-1H-indazol-3-amine, and it is identified by the CAS number 1245645-87-7. The molecular formula is and it has been documented in various chemical databases, including PubChem and BenchChem, which provide detailed chemical information and synthesis methods.
The synthesis of 5-Ethynyl-1H-indazol-3-amine typically involves several key steps:
In an industrial setting, large-scale synthesis may utilize optimized reaction conditions to ensure high yield and purity. Purification processes such as crystallization or chromatography are often employed to isolate the desired product effectively.
5-Ethynyl-1H-indazol-3-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Ethynyl-1H-indazol-3-amine primarily involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain kinases that are critical for cell proliferation, particularly within cancer pathways. The ethynyl and amine groups contribute significantly to its binding affinity towards these targets, which may lead to anti-tumor effects by disrupting signaling pathways essential for tumor growth .
5-Ethynyl-1H-indazol-3-amine exhibits several notable physical properties:
Chemical properties include:
These properties are critical for understanding its behavior in various experimental conditions and potential applications in drug formulation .
5-Ethynyl-1H-indazol-3-amine has diverse applications across various scientific fields:
The indazole scaffold exhibits tautomerism, primarily as 1H-indazole (dominant) and 2H-indazole forms. Quantum mechanical analyses reveal that the 1H-tautomer is energetically favored by 4.46 kcal/mol over the 2H-form due to superior aromatic stabilization [6]. This energy difference critically influences reactivity; for example, N2-alkylation selectivity is driven by the penalty for converting 1H-indazole to the higher-energy 2H-tautomer during N1-attack. The transition state for N2-alkylation is 3.42 kcal/mol lower than for N1-alkylation, resulting in a product ratio of >100:1 for N2-substituted derivatives [6]. Rare 2H-indazole coordination occurs in osmium(IV) complexes, where X-ray diffraction confirms stabilization via N1-metal binding—a phenomenon with implications for anticancer activity [2].
Table 1: Energetic and Reactivity Profiles of Indazole Tautomers
Property | 1H-Indazole | 2H-Indazole | Significance |
---|---|---|---|
Relative Energy (kcal/mol) | 0 | +4.46 | Determines tautomeric prevalence |
N-Alkylation Barrier | +3.42 kcal/mol | Baseline | Favors N2-alkylation products |
Metal Coordination Site | N2-dominant | N1-observed | Alters complex stability & bioactivity |
Aromatic Character | Benzenoid | ortho-Quinoid | Impacts electronic properties |
The strategic placement of substituents like ethynyl (–C≡CH) and amine (–NH₂) groups at the 5- and 3-positions of indazole enhances drug-likeness. For 5-Ethynyl-1H-indazol-3-amine (CAS# 1245645-87-7, C₉H₇N₃, MW 157.18), the ethynyl group enables π-π stacking and metal-catalyzed coupling reactions, while the 3-amine group forms hydrogen bonds with biological targets like kinase ATP pockets [1] [5]. Computational studies show the electron-donating amine group increases electron density at N1/N2, facilitating hydrogen bonding with residues such as Glu562 in FGFR1, whereas the linear ethynyl group optimizes hydrophobic cavity occupancy [6]. This synergy enhances kinase affinity, as seen in derivatives like W24, where similar substituents yield IC₅₀ values of 0.43–3.88 μM against gastric cancer cells [4].
Table 2: Key Substituent Effects in 5-Ethynyl-1H-indazol-3-amine
Substituent | Position | Electronic Role | Biological Interactions | Example Impact |
---|---|---|---|---|
Ethynyl | C5 | π-System modulator | Hydrophobic cavity filling, halogen bonding | Binds VEGFR-2 hydrophobic pocket |
Amine | C3 | Hydrogen donor | H-bonding with kinase catalytic residues | Anchors to Glu562 in FGFR1 |
Combined | - | Synergistic | Enhanced kinase affinity & cellular uptake | IC₅₀ <1 μM in HGC-27 cells |
Indazole-based kinase inhibitors leverage the scaffold’s hydrogen-bonding capacity for high-affinity target engagement. Pazopanib (VEGFR/PDGFR inhibitor) induces partial responses in non-small cell lung cancer (NSCLC) patients with a progression-free survival of 10 months, attributed to its indazole core blocking ATP binding [7] [10]. Similarly, linifanib (ABT-869), a selective VEGFR/PDGFR inhibitor, achieved a 13.2% objective response rate in renal cell carcinoma (RCC) post-sunitinib failure, with median progression-free survival of 5.4 months [3]. These drugs exemplify the pharmacophore’s versatility: the indazole nitrogen coordinates with kinase hinge regions, while appended groups (e.g., sulfonamide in pazopanib) extend into hydrophobic pockets for enhanced selectivity [10]. Recent derivatives like AHMU-VEGFR-30 (IC₅₀ = 1.24 nM against VEGFR-2) optimize this template by incorporating ethynyl-linked hydrophobic groups, suppressing angiogenesis in zebrafish models [8].
Indazole derivatives inhibit kinases through type II binding, stabilizing inactive conformations. For instance, 5-ethynyl-1H-indazol-3-amine derivatives disrupt the PI3K/AKT/mTOR pathway by:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1